molecular formula C11H13N3S B6257704 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 1251395-57-9

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B6257704
CAS RN: 1251395-57-9
M. Wt: 219.3
InChI Key:
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Description

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol (5-MEPET) is a synthetic compound of the triazole family, which has recently been the focus of much scientific research. Due to its unique structure and properties, 5-MEPET has been used in a variety of applications, including as a potential drug candidate, a reagent for organic synthesis, and a fluorescent probe.

Scientific Research Applications

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications, including as a potential drug candidate, a reagent for organic synthesis, and a fluorescent probe. As a potential drug candidate, 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. As a reagent for organic synthesis, 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol can be used to synthesize a variety of compounds, including heterocycles, amino acids, and peptides. As a fluorescent probe, 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol can be used to detect and quantify various compounds in biological systems.

Mechanism of Action

The mechanism of action of 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol binds to certain proteins in the body, which leads to the activation of certain pathways and the inhibition of others. This leads to changes in the biochemical and physiological processes of the body, which in turn leads to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol have been studied in a variety of organisms, including mice, rats, and humans. In mice, 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory, anti-fungal, and anti-cancer effects. In rats, 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. In humans, 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects, as well as potential benefits for neurological disorders.

Advantages and Limitations for Lab Experiments

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a relatively stable compound, with a high thermal stability and a low vapor pressure. Additionally, 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is soluble in both organic and aqueous solvents.
However, there are also some limitations to using 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol in lab experiments. It is not very soluble in polar solvents, which can limit its use in certain types of experiments. Additionally, 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is a relatively reactive compound, which can lead to unwanted side reactions in certain conditions.

Future Directions

There are a number of potential future directions for the research and development of 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol. These include further investigation of its potential as a drug candidate, further development of its synthesis methods, further optimization of its use as a fluorescent probe, further study of its biochemical and physiological effects, and further study of its potential applications in other fields, such as materials science and nanotechnology. Additionally, further investigation of the mechanism of action of 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol could lead to a better understanding of its effects and potential uses.

Synthesis Methods

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol can be synthesized by a variety of methods, including the reaction of a thiol with an alkyne and a Grignard reagent. The most common method is the reaction of 4-methylphenylacetylene with thiourea and a Grignard reagent in the presence of an acid catalyst. This reaction yields 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol as the major product, along with minor amounts of other products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methylbenzyl bromide with sodium azide to form 5-(2-bromoethyl)-4-methylphenyl azide, which is then reacted with sodium hydrosulfide to form the desired product.", "Starting Materials": [ "4-methylbenzyl bromide", "sodium azide", "sodium hydrosulfide" ], "Reaction": [ "Step 1: 4-methylbenzyl bromide is reacted with sodium azide in DMF at 80°C for 24 hours to form 5-(2-bromoethyl)-4-methylphenyl azide.", "Step 2: The resulting azide is then reacted with sodium hydrosulfide in ethanol at reflux for 6 hours to form 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol.", "Step 3: The product is then purified by recrystallization from ethanol." ] }

CAS RN

1251395-57-9

Product Name

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

Molecular Formula

C11H13N3S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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